N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromo and cyano groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the reaction of 4-bromo-1,3-benzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of N-(substituted)-4-cyanobenzamide derivatives.
Reduction: Formation of N-(4-bromo-1,3-benzothiazol-2-yl)-4-aminobenzamide.
Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly for its potential anticancer and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Material Science: Utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Acts as a probe in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and cyano groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger or inhibit specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide stands out due to the presence of the cyano group, which imparts unique reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and material science. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNUDSWTXCGUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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